12-(Tert-butoxy)-12-oxododecanoic acid
Overview
Description
12-(Tert-butoxy)-12-oxododecanoic acid is an organic compound characterized by the presence of a tert-butoxy group attached to the 12th carbon of a dodecanoic acid chain
Scientific Research Applications
12-(Tert-butoxy)-12-oxododecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters.
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butoxyacetic acid, are often used in chemical transformations . They are also used in the synthesis of peptides, where they serve as the α-amino protection group .
Mode of Action
It’s worth noting that compounds with tert-butoxy groups, such as tert-butoxyacetic acid, are often used as protecting groups in peptide synthesis . They can be removed under acidic conditions, allowing the protected functional group to participate in further reactions .
Biochemical Pathways
For instance, they are involved in the deprotection of N-tert-butoxycarbonyl (Boc) protected functionalized heteroarenes via an addition/elimination mechanism .
Pharmacokinetics
For instance, a study on baicalein prodrugs, which are conjugated to amino acids via a carbamate group, showed improved plasma exposure of baicalein in mouse animal studies .
Result of Action
The removal of tert-butoxy groups in certain compounds can lead to changes in their chemical structure and properties, which can subsequently affect their biological activity .
Action Environment
The action, efficacy, and stability of 12-(Tert-butoxy)-12-oxododecanoic acid can be influenced by various environmental factors. For instance, the presence of other compounds, such as glucose and citric acid, can affect the free radical scavenging activity of common hydrophilic antioxidants .
Safety and Hazards
Future Directions
The future directions in the study of this compound could involve exploring its potential applications in various fields, such as medicine or materials science. For instance, compounds with similar structures have been used as building blocks for the construction of peptidomimetic supramolecular assemblies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(tert-butoxy)-12-oxododecanoic acid typically involves the tert-butylation of dodecanoic acid derivatives. One common method includes the reaction of dodecanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. This reaction proceeds under mild conditions and yields the desired tert-butyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of bis(trifluoromethanesulfonyl)imide as a catalyst has been reported to enhance the efficiency of the tert-butylation process .
Chemical Reactions Analysis
Types of Reactions: 12-(Tert-butoxy)-12-oxododecanoic acid undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the tert-butoxy group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted dodecanoic acid derivatives, depending on the specific reaction conditions .
Comparison with Similar Compounds
16-(Tert-butoxy)-16-oxohexadecanoic acid: Similar in structure but with a longer carbon chain.
tert-Butyl Ethers of Renewable Diols: These compounds also feature tert-butoxy groups and are used as oxygenated additives for motor gasoline.
Uniqueness: 12-(Tert-butoxy)-12-oxododecanoic acid is unique due to its specific chain length and the position of the tert-butoxy group. This structural specificity allows for targeted applications in organic synthesis and industrial processes, distinguishing it from other tert-butoxy-containing compounds.
Properties
IUPAC Name |
12-[(2-methylpropan-2-yl)oxy]-12-oxododecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-16(2,3)20-15(19)13-11-9-7-5-4-6-8-10-12-14(17)18/h4-13H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGCFKJIPBRJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291083 | |
Record name | 1-(1,1-Dimethylethyl) dodecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234081-98-2 | |
Record name | 1-(1,1-Dimethylethyl) dodecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=234081-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) dodecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-(tert-butoxy)-12-oxododecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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